molecular formula C14H10F2N2O B15210756 2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine

2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15210756
M. Wt: 260.24 g/mol
InChI Key: ZCFANHXZTUXBHA-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a difluoromethoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethoxy group onto a pre-formed pyrrolopyridine scaffold. One common method involves the reaction of a pyrrolopyridine derivative with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with the target. This can modulate the activity of the target protein and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the difluoromethoxy group and the pyrrolopyridine core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10F2N2O

Molecular Weight

260.24 g/mol

IUPAC Name

2-(difluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10F2N2O/c15-14(16)19-12-8-11-10(6-7-17-13(11)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,17,18)

InChI Key

ZCFANHXZTUXBHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)OC(F)F

Origin of Product

United States

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